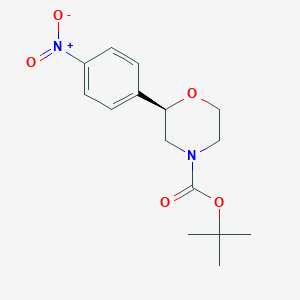

tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

CAS No.:

Cat. No.: VC13695769

Molecular Formula: C15H20N2O5

Molecular Weight: 308.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N2O5 |

|---|---|

| Molecular Weight | 308.33 g/mol |

| IUPAC Name | tert-butyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-9-21-13(10-16)11-4-6-12(7-5-11)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |

| Standard InChI Key | UOOPTEWQLLZXMX-ZDUSSCGKSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |

| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Stereochemistry

The compound’s IUPAC name, tert-butyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate, reflects its stereochemical configuration. The morpholine ring adopts a chair conformation, with the (4-nitrophenyl) group occupying an equatorial position at the C2 position, while the tert-butyl carboxylate moiety is attached to the N4 atom . The (R)-configuration at C2 ensures chirality, a property critical for its role in asymmetric catalysis.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₅ | |

| Molecular Weight | 308.33 g/mol | |

| IUPAC Name | tert-butyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate | |

| SMILES | CC(C)(C)OC(=O)N1CCOC@@HC2=CC=C(C=C2)N+[O-] | |

| InChIKey | UOOPTEWQLLZXMX-ZDUSSCGKSA-N |

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is typically synthesized via a multi-step sequence involving:

-

Morpholine Ring Formation: Cyclization of ethanolamine derivatives with epichlorohydrin.

-

Nitrophenyl Introduction: Friedel-Crafts alkylation or nucleophilic aromatic substitution to attach the 4-nitrophenyl group.

-

Carboxylation: Esterification with tert-butyl chloroformate under basic conditions .

Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography on chiral stationary phases, ensure enantiomeric purity.

Industrial-Scale Production

Physical and Chemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.224 ± 0.06 g/cm³ | |

| Boiling Point | 441.3 ± 45.0 °C | |

| pKa | -2.45 ± 0.40 | |

| Solubility | Soluble in DMSO, DMF; sparingly in H₂O | |

| Storage Conditions | Room temperature, inert atmosphere |

The low pKa (-2.45) indicates strong electron-withdrawing effects from the nitro group, enhancing electrophilicity at the aromatic ring . The tert-butyl group confers steric bulk, influencing solubility and crystallization behavior .

Applications in Pharmaceutical Chemistry

Chiral Intermediate in Drug Synthesis

The compound’s primary application lies in synthesizing enantiopure amines and alcohols. For example:

-

Antiviral Agents: Serves as a precursor for protease inhibitors targeting viral replication.

-

Antidepressants: Enables asymmetric synthesis of SSRIs (e.g., escitalopram) by providing a chiral scaffold .

Table 3: Comparative Analysis with Analogues

| Compound | Molecular Weight | Chirality | Application |

|---|---|---|---|

| 4-tert-Butyl-2-(4-nitrophenyl)morpholine | 264.32 g/mol | Racemic | Less bioactive |

| tert-Butyl (R)-isomer | 308.33 g/mol | (R) | High enantioselectivity |

The (R)-enantiomer’s superiority in asymmetric reactions is attributed to its optimal spatial arrangement, reducing off-target interactions in biological systems.

Research Advancements

Catalytic Asymmetric Synthesis

Recent studies highlight its use in organocatalytic cycles. For instance, the nitro group facilitates Henry reactions with aldehydes, yielding β-nitroalcohols with >90% enantiomeric excess (ee) .

Computational Modeling

DFT calculations (B3LYP/6-31G*) predict transition states where the morpholine ring’s conformation stabilizes intermediates, corroborating experimental ee values .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume